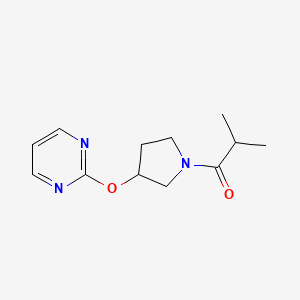

![molecular formula C17H12N2O3 B2511898 3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 91625-99-9](/img/structure/B2511898.png)

3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

The compound “3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It is related to the class of compounds known as benzofuran pyrimidines . These compounds have been studied for their potential applications in various fields, including as hosts for blue phosphorescent organic light-emitting diodes .

Applications De Recherche Scientifique

Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives

This compound is used in the synthesis of benzofuro[3,2-b]indol-3-one derivatives via a dearomative (3 + 2) cycloaddition of 2-nitrobenzofurans and para-quinamines . This reaction proceeds smoothly under mild conditions and affords a series of benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields (up to 98%) with perfect diastereoselectivities .

Diversity-Oriented Synthesis of Benzofuro[3,2-b]pyridine Derivatives

An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described, which enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . When the nucleophile of triethylamine was replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif were obtained .

Orientations Futures

The future directions for research on “3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” and related compounds could include further exploration of their synthesis, properties, and potential applications. For instance, their potential as PARP enzyme inhibitors could be further investigated . Additionally, their potential applications in organic light-emitting diodes could be explored .

Mécanisme D'action

Mechanism of Action of 3-benzyl-1H-1benzofuro[3,2-d]pyrimidine-2,4-dione

Target of Action The primary target of the compound 3-benzyl-1H-1benzofuro[3,2-d]pyrimidine-2,4-dione is Poly ADP ribose polymerase-1 (PARP-1), a crucial enzyme involved in DNA damage repair, gene transcription, and cell apoptosis in cancer cells .

Mode of Action 3-benzyl-1H-1benzofuro[3,2-d]pyrimidine-2,4-dione interacts with PARP-1, inhibiting its activity. This inhibition prevents the repair of DNA single-strand breakage and aggravates DNA double-strand breakage .

Biochemical Pathways The inhibition of PARP-1 by 3-benzyl-1H-1benzofuro[3,2-d]pyrimidine-2,4-dione affects the DNA damage repair pathway. This leads to an increase in DNA damage, particularly DNA single-strand and double-strand breaks .

Result of Action The action of 3-benzyl-1H-1benzofuro[3,2-d]pyrimidine-2,4-dione leads to increased DNA damage in cancer cells, promoting their apoptosis through the mitochondrial apoptosis pathway .

Propriétés

IUPAC Name |

3-benzyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-16-15-14(12-8-4-5-9-13(12)22-15)18-17(21)19(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQGGKNETDNNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201332135 | |

| Record name | 3-benzyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679006 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

CAS RN |

91625-99-9 | |

| Record name | 3-benzyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2511817.png)

![N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2511819.png)

![2-[(3-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2511821.png)

![N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide](/img/structure/B2511823.png)

![Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2511825.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2511827.png)

![2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2511828.png)

![5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2511834.png)

![(1S,4S,8S,9S,11R,13R,14R,16R)-7,9,13-trimethyl-6-[3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-diene-11,14,16-triol](/img/structure/B2511835.png)